molecular formula C25H30N2O3 B11585575 11-(2,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11585575
M. Wt: 406.5 g/mol
InChI Key: DXEDTCZNUOQJAS-UHFFFAOYSA-N
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Description

11-(2,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives. These compounds are known for their diverse pharmacological activities, including anxiolytic and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction typically proceeds under controlled microwave irradiation, which significantly reduces reaction time and improves yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-assisted synthesis process. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

11-(2,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(2,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(2,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(2,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of substituents, which contribute to its distinct pharmacological profile. The presence of multiple methoxy groups and the specific arrangement of methyl groups enhance its binding affinity to GABA_A receptors and its antioxidant potential.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H30N2O3/c1-14-9-18-19(10-15(14)2)27-24(17-11-16(29-5)7-8-22(17)30-6)23-20(26-18)12-25(3,4)13-21(23)28/h7-11,24,26-27H,12-13H2,1-6H3

InChI Key

DXEDTCZNUOQJAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=C(C=CC(=C4)OC)OC)C(=O)CC(C3)(C)C

Origin of Product

United States

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